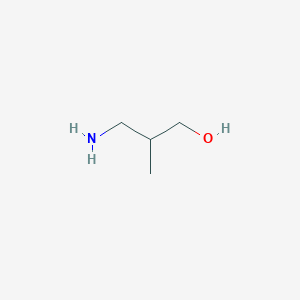

3-Amino-2-methylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBTPGZQMNAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15518-10-2 | |

| Record name | 3-Amino-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-2-methylpropan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Amino-2-methylpropan-1-ol

Introduction

This compound, with the CAS number 15518-10-2, is a chemical compound of interest in various fields, particularly in the synthesis of pharmaceuticals and other organic compounds.[1] Its structure, containing both an amino group and a primary alcohol, makes it a versatile building block in organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and relevant experimental information for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 15518-10-2 | [1][2] |

| Molecular Formula | C₄H₁₁NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong odor | [1] |

| Canonical SMILES | CC(CN)CO | [2] |

| InChI Key | FVXBTPGZQMNAEZ-UHFFFAOYSA-N | [2] |

Quantitative Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Density | 0.927 ± 0.06 g/cm³ | (Predicted) | [1] |

| Boiling Point | 100-105 °C | 14 Torr | [1] |

| Flash Point | 55.6 ± 19.8 °C | [1] | |

| Refractive Index | 1.446 | [1] | |

| LogP | 0.27380 | [1] | |

| Topological Polar Surface Area | 46.3 Ų | [2] | |

| Hydrogen Bond Donor Count | 2 | [2] | |

| Hydrogen Bond Acceptor Count | 2 | [2] | |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data is available for this compound, which can be used to confirm the carbon skeleton.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the primary amine, and C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns characteristic of amino alcohols.

Reactivity and Stability

This compound exhibits reactivity typical of primary amines and primary alcohols.[3]

-

Amine Group Reactivity : The amino group can undergo nucleophilic substitution and acylation reactions. For instance, it can react with acyl chlorides to form amides.[3]

-

Alcohol Group Reactivity : The hydroxyl group can be dehydrated to form an alkene under acidic conditions.[3]

-

Stability : The compound is generally stable under standard conditions. However, like other amines, it can be susceptible to oxidative degradation.[4] Information on related amino alcohols suggests that degradation can lead to the formation of various products, including smaller amines, aldehydes, and acids.[4]

The chemical reactivity based on its functional groups is illustrated in the diagram below.

Caption: General reactivity pathways of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, general synthetic strategies can be inferred.

General Synthesis Approaches

Several methods can be employed for the synthesis of this compound:[3]

-

Alkylation of Amino Alcohols : Starting from a suitable precursor, alkylation can introduce the desired methyl group.

-

Reductive Amination : A common method involving the reaction of an appropriate aldehyde or ketone with an amine, followed by reduction.

-

Derivatization from Amino Acids : Synthesis can begin with an amino acid that is subsequently transformed through reduction or other chemical modifications.

A conceptual workflow for a potential synthesis route is outlined below.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol [smolecule.com]

- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of 3-Amino-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 3-Amino-2-methylpropan-1-ol. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.

Core Physical and Chemical Properties

This compound is a primary amino alcohol with a variety of applications in chemical synthesis. A clear understanding of its physical properties is crucial for its handling, application, and the development of new derivatives.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while several sources provide data for its isomer, 2-Amino-2-methyl-1-propanol, the data presented here is specific to the 3-amino isomer wherever possible.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 89.14 g/mol | --INVALID-LINK-- |

| Boiling Point | 100-105 °C (at 14 Torr) | ChemicalBook |

| Density | 0.927 ± 0.06 g/cm³ (Predicted) | Guidechem |

| Melting Point | Data not readily available | N/A |

| Solubility | Data not readily available | N/A |

| Physical Form | Solid | Sigma-Aldrich |

| CAS Number | 15518-10-2 | --INVALID-LINK-- |

Visualizing the Core Compound and its Analysis

To aid in the understanding of this compound, the following diagrams illustrate its chemical structure and a general workflow for the experimental determination of its physical properties.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of organic compounds like this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Heating and Observation:

-

The apparatus is heated gently and steadily.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

-

Heating Rate: For an unknown sample, a preliminary rapid heating can be performed to get an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at one atmosphere of pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small rubber band or wire to attach the capillary tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid sample of this compound

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube filled with oil).

-

Heating and Observation:

-

The apparatus is heated gently.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Liquid sample of this compound

-

Water bath for temperature control

Procedure using a Pycnometer (for higher accuracy):

-

Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off. The filled pycnometer is then weighed.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is then weighed again.

-

Temperature Control: All weighings should be performed at a constant, recorded temperature.

-

Calculation: The density of the sample is calculated using the following formula: Density of sample = [(Mass of pycnometer with sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer with water) - (Mass of empty pycnometer)] * Density of water at the experimental temperature.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes or small flasks with stoppers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a flask.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

-

Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. This may involve creating a calibration curve with standards of known concentrations.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g). This process is repeated for each solvent of interest.

An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Amino-2-methylpropan-1-ol, a valuable building block in the development of various pharmaceutical compounds. The information presented herein is intended for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through a two-step process involving an initial carbon-carbon bond formation via a Henry reaction, followed by the reduction of a nitro intermediate. An alternative, though less documented, approach involves the direct amination of a corresponding diol.

Pathway 1: Henry Reaction of Isobutyraldehyde and Nitromethane followed by Reduction

This is the most direct and commonly referenced method for the synthesis of this compound. The pathway consists of two key transformations:

-

Henry (Nitroaldol) Reaction: The initial step involves the base-catalyzed condensation of isobutyraldehyde with nitromethane to form the intermediate, 2-methyl-3-nitropropan-1-ol. The Henry reaction is a classic method for the formation of β-nitro alcohols.[1][2]

-

Reduction of the Nitro Group: The nitro group of 2-methyl-3-nitropropan-1-ol is then reduced to a primary amine to yield the final product, this compound. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method.

A logical diagram of this two-step synthesis is presented below:

Step 1: Synthesis of 2-Methyl-3-nitropropan-1-ol via Henry Reaction

A general procedure for the Henry reaction involves the slow addition of an aldehyde to a mixture of a nitroalkane and a base.

-

Reaction Setup: A reaction flask is charged with nitromethane and a suitable base, such as an alkali metal hydroxide or a non-nucleophilic organic base.

-

Addition of Aldehyde: Isobutyraldehyde is added dropwise to the reaction mixture at a controlled temperature, typically between 0°C and room temperature, to manage the exothermic nature of the reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, commonly by column chromatography.

Step 2: Reduction of 2-Methyl-3-nitropropan-1-ol

The reduction of the nitro group can be achieved through several methods, including catalytic hydrogenation.

-

Catalytic Hydrogenation: The nitro alcohol is dissolved in a suitable solvent, such as methanol or ethanol, and a hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel) is added. The reaction is then carried out under a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete.

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by distillation or crystallization.

The following table summarizes typical quantitative data for the two-step synthesis pathway. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1. Henry Reaction | Isobutyraldehyde, Nitromethane | Base (e.g., NaOH, Et3N) | - | 0 - 25 | 2 - 24 | 60 - 80 | >95 (after purification) |

| 2. Reduction | 2-Methyl-3-nitropropan-1-ol | H₂, Pd/C or Ra-Ni | Methanol/Ethanol | 25 - 50 | 2 - 12 | 80 - 95 | >98 (after purification) |

Pathway 2: Direct Amination of 2-Methyl-1,3-propanediol

An alternative, though less detailed in the literature, is the direct amination of 2-methyl-1,3-propanediol. This pathway would involve the selective conversion of one of the primary hydroxyl groups to an amino group.

This approach would likely involve a catalytic process.

-

Reaction Setup: 2-Methyl-1,3-propanediol would be reacted with an ammonia source in the presence of a suitable catalyst, such as a supported metal catalyst.

-

Reaction Conditions: The reaction would likely require elevated temperatures and pressures to facilitate the amination process.

-

Work-up and Purification: Similar to the previous pathway, the catalyst would be removed by filtration, and the product would be isolated and purified by distillation or crystallization.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving a Henry reaction to form 2-methyl-3-nitropropan-1-ol, followed by the reduction of the nitro group. This pathway offers good overall yields and high product purity. While direct amination of 2-methyl-1,3-propanediol presents a potentially more atom-economical route, further research and development are required to establish it as a viable and efficient method. The protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis of this important amino alcohol.

References

An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-methylpropan-1-ol, a versatile amino alcohol with applications in pharmaceutical synthesis and research. This document collates its chemical and physical properties, spectral data, safety information, and explores its potential role in drug development, particularly through the biological activity of its derivatives. Detailed experimental protocols for its synthesis and a key synthetic application are also provided, alongside a visualization of a relevant biological pathway.

Core Compound Data

Physical and Chemical Properties

This compound is a colorless to yellow liquid organic compound.[1][2] Its bifunctional nature, containing both a primary amine and a primary alcohol group, makes it a useful building block in organic synthesis.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [3] |

| Molecular Weight | 89.14 g/mol | [3] |

| Appearance | Colorless to yellow oil/liquid | [1][2] |

| Boiling Point | 100-105 °C at 14 Torr | [4] |

| Density | 0.927 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 55.6 ± 19.8 °C | [4] |

| Refractive Index | 1.446 | [4] |

| LogP | -0.6 | [3] |

| pKa (Predicted) | 10.03 ± 0.10 |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected spectral characteristics.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable protons of the amine and hydroxyl groups. | [5][6] |

| ¹³C NMR | Distinct signals for the four carbon atoms in the molecule. | [5] |

| IR Spectroscopy | Broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), and a C-O stretching band (~1050 cm⁻¹). | [2][7] |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns including alpha-cleavage and dehydration. | [4][8][9][10] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H318/H319 | Causes serious eye damage/irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Reactions

The primary synthetic route to this compound involves the reduction of its nitro analogue, 2-methyl-3-nitropropan-1-ol. This amino alcohol is a valuable precursor for the synthesis of various heterocyclic compounds, such as oxazolines.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of 2-methyl-3-nitropropan-1-ol.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-methyl-3-nitropropan-1-ol

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas source

-

Filter agent (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, dissolve 2-methyl-3-nitropropan-1-ol in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas, then introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Experimental Protocol: Synthesis of a 2-Substituted-4-methyl-2-oxazoline

This protocol outlines a general procedure for the synthesis of an oxazoline from this compound and a carboxylic acid, a common application of this amino alcohol.

Caption: Oxazoline synthesis workflow.

Materials:

-

This compound

-

A carboxylic acid (R-COOH)

-

A dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or a Dean-Stark apparatus with a suitable solvent like toluene)

-

Solvent (e.g., dichloromethane or toluene)

Procedure:

-

Amide Formation: Dissolve the carboxylic acid in a suitable solvent. Add this compound to the solution. If using a dehydrating agent like DCC, add it portion-wise at 0 °C.

-

Cyclization: If using a Dean-Stark apparatus, heat the reaction mixture to reflux to remove water azeotropically. If a dehydrating agent was used in the first step, the cyclization may occur concurrently or upon heating.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture. If DCC was used, filter off the dicyclohexylurea byproduct.

-

Wash the organic phase with an appropriate aqueous solution (e.g., sodium bicarbonate solution, brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oxazoline by column chromatography or distillation.

Role in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, its structural motif is of interest in medicinal chemistry. Derivatives of this compound have been investigated for their biological activities, particularly as hypolipidemic agents.

A study on a series of 3-amino-2-methyl-1-phenylpropanones, which are derivatives of the core molecule, demonstrated potent hypolipidemic activity in rodents.[1] These compounds were found to lower both serum cholesterol and triglyceride levels.[1] The mechanism of action for some of these analogs involved the reduction of the activity of key enzymes in lipid metabolism, including HMG-CoA reductase.[1]

Potential Impact on the Cholesterol Biosynthesis Pathway

The inhibition of HMG-CoA reductase is a well-established mechanism for lowering cholesterol levels, famously employed by statin drugs. The finding that derivatives of this compound can modulate the activity of this enzyme suggests a potential, albeit indirect, link to the cholesterol biosynthesis pathway. This pathway is a critical target in the management of hypercholesterolemia and associated cardiovascular diseases.

Caption: Potential influence on cholesterol biosynthesis.

This signaling pathway diagram illustrates the central role of HMG-CoA reductase in the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis. The diagram indicates the potential inhibitory action of derivatives of this compound on this enzyme, highlighting a plausible mechanism for their observed hypolipidemic effects. This suggests that the this compound scaffold could be a valuable starting point for the design of novel cholesterol-lowering agents.

Conclusion

This compound is a valuable chemical intermediate with established utility in organic synthesis and potential applications in drug discovery. Its physical, chemical, and spectral properties are well-characterized, and its synthesis is achievable through standard chemical transformations. The demonstrated biological activity of its derivatives, particularly in the context of lipid metabolism, underscores the potential of this molecular scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this versatile compound.

References

- 1. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum [chemicalbook.com]

- 7. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-amino-2-methylpropan-1-ol

This technical guide provides a comprehensive overview of this compound (CAS No. 15518-10-2), a versatile amino alcohol with potential applications as a chemical intermediate and building block in organic synthesis, particularly in the realm of drug development. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route, and discusses its potential, though currently undocumented, biological relevance by drawing comparisons with its isomers.

Physicochemical Properties

This compound is an organic compound featuring a primary alcohol and a primary amine functional group. Its structure lends it to a variety of chemical reactions, making it a valuable intermediate. Quantitative data for this compound, along with its common isomer 2-amino-2-methyl-1-propanol, are summarized below for comparative analysis.

| Property | This compound | 2-amino-2-methyl-1-propanol (Isomer) |

| CAS Number | 15518-10-2 | 124-68-5 |

| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol | 89.14 g/mol |

| Appearance | Yellow oil / liquid / solid | Colorless liquid or solid |

| Boiling Point | 100-105 °C @ 14 Torr (Experimental) 168.3 ± 13.0 °C (Predicted) | 165 °C @ 760 Torr (Experimental) |

| Melting Point | Not Available | 30-31 °C (Experimental) |

| Density | 0.927 ± 0.06 g/cm³ (Predicted) | 0.934 g/cm³ (Experimental) |

| Flash Point | 55.6 ± 19.8 °C | 80 °C |

| Water Solubility | Miscible (inferred from isomer) | Miscible |

| XLogP3-AA | -0.6 (Computed) | -0.8 (Computed) |

| Topological Polar Surface Area | 46.3 Ų (Computed) | 46.3 Ų (Computed) |

| Hydrogen Bond Donor Count | 2 (Computed) | 2 (Computed) |

| Hydrogen Bond Acceptor Count | 2 (Computed) | 2 (Computed) |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Reduction of 3-nitro-2-methylpropan-1-ol

This proposed protocol is based on analogous reductions of nitro compounds to primary amines.

Step 1: Nitration (Henry Reaction)

-

Objective: To synthesize the precursor, 3-nitro-2-methylpropan-1-ol.

-

Reaction: Isobutyraldehyde is reacted with nitromethane in the presence of a base catalyst (e.g., sodium hydroxide or an amine base) to form the nitro-alcohol.

-

Methodology:

-

Chill a solution of isobutyraldehyde and nitromethane in a suitable solvent (e.g., ethanol) to 0-5 °C in an ice bath.

-

Slowly add a catalytic amount of aqueous sodium hydroxide solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-nitro-2-methylpropan-1-ol.

-

Step 2: Catalytic Hydrogenation

-

Objective: To reduce the nitro group to a primary amine.

-

Reaction: The nitro-alcohol is reduced using hydrogen gas in the presence of a metal catalyst.

-

Methodology:

-

Dissolve the crude 3-nitro-2-methylpropan-1-ol in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Transfer the mixture to a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C.

-

Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Applications in Drug Development

Direct pharmacological studies or documented biological activities for this compound are scarce in current scientific literature. Its primary role appears to be that of a building block in organic synthesis. However, the biological relevance of its structural isomer, 2-amino-2-methyl-1-propanol (AMP), may offer insights into its potential applications.

Isomer Profile: 2-amino-2-methyl-1-propanol (AMP) AMP is a widely used compound with several commercial applications:

-

Buffering Agent: Due to its pKa, it is an effective buffer in various chemical and biological systems.

-

Cosmetics: It is used as a pH adjuster in cosmetic formulations.

-

Pharmaceutical Intermediate: AMP is a component of the drugs ambuphylline and pamabrom and is used as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).

Given the structural similarity, this compound likely shares some of these properties, such as being a useful buffer and a versatile chemical precursor. Its bifunctional nature (amine and alcohol) allows for the construction of more complex molecules, which is a desirable characteristic for intermediates in drug discovery. For example, a study on derivatives, specifically 3-amino-2-methyl-1-phenyl-propanones, demonstrated potent hypolipidemic activity in rodents, highlighting that the core structure can be a scaffold for biologically active compounds.

Potential Logical Pathway for Drug Discovery Application

The utility of this compound in a drug discovery workflow would be as a starting material or intermediate for creating a library of new chemical entities (NCEs).

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound is considered hazardous.

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Some classifications also indicate it can cause serious eye damage.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable, albeit understudied, chemical compound. While direct data on its biological activity is lacking, its physicochemical properties and the established utility of its isomer, AMP, suggest significant potential as a versatile intermediate in pharmaceutical and chemical synthesis. Further research into its reactivity, specific applications, and biological profile is warranted to fully elucidate its utility for drug development professionals. The proposed synthesis protocol and logical workflow diagrams provided herein offer a foundational framework for researchers interested in exploring this compound.

3-Amino-2-methylpropan-1-ol molecular structure

An in-depth technical guide on the molecular structure, properties, and synthesis of 3-Amino-2-methylpropan-1-ol for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound is a primary amino alcohol. Its structure consists of a propanol backbone with a methyl group at the second carbon and an amino group at the third carbon.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| CAS Number | 15518-10-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(CN)CO | [1] |

| Form | Solid | |

| Boiling Point | 100-105 °C (at 14 Torr) |

Table 2: Computed Spectroscopic and Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 89.084063974 Da | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, a general synthetic approach involves the reduction of β-amino acids or their esters. A plausible synthesis workflow is outlined below.

Synthesis Workflow Diagram:

Caption: A general workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While there is limited specific data on the biological activity of this compound itself, it serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. For instance, it is a precursor for compounds like 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol, which are explored in pharmaceutical and agricultural chemical development.[2] The amino alcohol functionality allows for a variety of chemical modifications, making it a versatile starting material in medicinal chemistry.

Safety and Handling

This compound is classified as a hazardous substance. The aggregated GHS hazard statements from ECHA C&L inventory indicate that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] There are also classifications for causing serious eye damage.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a simple yet important chemical building block. While comprehensive experimental data, particularly spectroscopic and detailed synthesis protocols, are not widely available in the public domain, its structural features make it a useful intermediate in the synthesis of potentially bioactive molecules. Further research into its biological effects and synthetic methodologies would be beneficial for its application in drug discovery and development.

References

Spectroscopic Profile of 3-Amino-2-methylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2-methylpropan-1-ol, a key building block in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data herein is predicted and compiled to serve as a valuable reference for researchers working with this and structurally related molecules.

Molecular Structure

This compound possesses a primary amine, a primary alcohol, and a methyl group attached to a propane backbone. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. These predictions are based on the analysis of its chemical structure and typical spectroscopic values for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 - 1.1 | Doublet | 3H | -CH₃ |

| ~ 1.8 - 2.0 | Multiplet | 1H | -CH (CH₃)- |

| ~ 2.6 - 2.8 | Doublet of Doublets | 2H | -CH₂ NH₂ |

| ~ 3.4 - 3.6 | Doublet of Doublets | 2H | -CH₂ OH |

| (variable) | Broad Singlet | 3H | -NH₂ , -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 15 - 20 | CH₃ | C H₃ |

| ~ 35 - 40 | CH | -C H(CH₃)- |

| ~ 45 - 50 | CH₂ | -C H₂NH₂ |

| ~ 65 - 70 | CH₂ | -C H₂OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3200 | Strong, Broad | O-H, N-H | Stretching |

| 2960 - 2850 | Strong | C-H | Stretching (Aliphatic) |

| 1650 - 1580 | Medium | N-H | Scissoring (Bending) |

| 1470 - 1430 | Medium | C-H | Bending |

| 1050 - 1000 | Strong | C-O | Stretching |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Relative Intensity | Assignment |

| 89 | Low | [M]⁺ (Molecular Ion) |

| 72 | Medium | [M - NH₃]⁺ |

| 58 | High | [CH₂(NH₂)CH(CH₃)]⁺ |

| 44 | High | [CH₂=NH₂]⁺ |

| 31 | Medium | [CH₂OH]⁺ |

| 30 | Very High | [CH₂=NH₂]⁺ (from rearrangement) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a single-pulse experiment (e.g., a 30° or 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set a wider spectral width (typically 0-220 ppm).

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:

-

Sample Preparation: No specific preparation is needed for a neat liquid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Analysis: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile, small organic molecules:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion ([M]⁺), and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: A generalized workflow for spectroscopic analysis.

Caption: Predicted mass spectrometry fragmentation pathway.

An In-depth Technical Guide to 3-Amino-2-methylpropan-1-ol: Discovery and History

Introduction

3-Amino-2-methylpropan-1-ol is a primary amino alcohol that, while structurally similar to the more commercially prominent 2-amino-2-methyl-1-propanol (AMP), possesses its own unique set of properties and potential applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited specific historical documentation on its initial discovery, this guide infers its early synthesis based on established chemical principles and available literature on related compounds.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| CAS Number | 15518-10-2 | [1] |

| Boiling Point | 100-105 °C at 14 Torr | [2] |

| Density | 0.927 g/cm³ (predicted) | [2] |

| XLogP3-AA | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 89.084063974 Da | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Historical Context and Putative Discovery

The most probable early synthesis route would have been the reduction of 3-amino-2-methylpropanoic acid or its corresponding ester. The synthesis of β-amino acids became more accessible during this period, and their conversion to amino alcohols was a logical extension of this research.

Synthetic Pathways and Experimental Protocols

Several synthetic routes can be employed for the preparation of this compound. The following sections detail the most plausible historical and modern methods.

Reduction of 3-Amino-2-methylpropanoic Acid or its Ester

This is the most direct and likely the earliest method for the synthesis of this compound. The carboxylic acid or its ester can be reduced using a variety of reducing agents.

Experimental Protocol (Hypothetical, based on general methods for amino acid reduction):

Objective: To synthesize this compound by the reduction of ethyl 3-amino-2-methylpropanoate.

Materials:

-

Ethyl 3-amino-2-methylpropanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

A solution of ethyl 3-amino-2-methylpropanoate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C using an ice bath.

-

A solution of lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous diethyl ether is slowly added to the dropping funnel and then added dropwise to the stirred solution of the ester over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

-

The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

References

An In-depth Technical Guide to 3-Amino-2-methylpropan-1-ol Derivatives and Analogs for Drug Discovery and Development

This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and potential mechanisms of action of 3-Amino-2-methylpropan-1-ol derivatives and their analogs. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, data summaries, and visual representations of relevant biological pathways.

Introduction

This compound and its derivatives represent a class of compounds with significant therapeutic potential. Notably, certain analogs have demonstrated potent hypolipidemic activity, suggesting their utility in the management of cardiovascular diseases. This guide will focus on the synthesis and biological evaluation of key derivatives, particularly 3-amino-2-methyl-1-phenylpropanones, and explore their mechanisms of action.

Synthesis of 3-Amino-2-methyl-1-phenylpropanone Derivatives

A series of 3-amino-2-methyl-1-phenylpropanone derivatives have been synthesized and shown to possess significant hypolipidemic properties. The core synthetic route to these compounds is the Mannich reaction.[1]

General Synthetic Workflow

The synthesis of 3-amino-2-methyl-1-phenylpropanone derivatives typically follows a three-component Mannich reaction, where a ketone (propiophenone or its substituted analogs), formaldehyde, and a secondary amine hydrochloride are condensed. This is followed by purification of the resulting Mannich base hydrochloride.

Experimental Protocol: Synthesis of a Representative Mannich Base Hydrochloride

The following protocol is adapted from a general procedure for the Mannich reaction of a ketone and is applicable for the synthesis of 3-amino-2-methyl-1-phenylpropanone derivatives.[2][3]

Materials:

-

Propiophenone (or a substituted analog)

-

Paraformaldehyde

-

A secondary amine hydrochloride (e.g., dimethylamine hydrochloride, piperidine hydrochloride)

-

95% Ethanol

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine the propiophenone analog (1.0 eq), the secondary amine hydrochloride (1.3 eq), and paraformaldehyde (2.2 eq).

-

Add 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture on a steam bath for approximately 2-3 hours. The mixture should become a homogeneous solution.[2][4]

-

After the reflux period, filter the hot solution to remove any impurities.

-

Transfer the clear, yellowish filtrate to a wide-mouthed Erlenmeyer flask.

-

While the solution is still warm, slowly add acetone to induce crystallization.

-

Allow the solution to cool to room temperature and then chill in a refrigerator to maximize crystal formation.

-

Collect the crystalline product by filtration and wash with a small amount of cold acetone.

-

Dry the product to obtain the 3-amino-2-methyl-1-phenylpropanone derivative hydrochloride. The product can be further purified by recrystallization from ethanol and acetone.[2]

Pharmacological Activity: Hypolipidemic Effects

Several synthesized 3-amino-2-methyl-1-phenylpropanone analogs have demonstrated potent activity in lowering serum cholesterol and triglyceride levels in rodent models.[1]

In Vivo Efficacy Data

The hypolipidemic effects of representative compounds were evaluated in CF1 mice and Sprague-Dawley rats. The data highlights the significant reduction in serum lipids compared to standard drugs.[1]

| Compound | Animal Model | Dose | Treatment Duration | % Cholesterol Reduction | % Triglyceride Reduction |

| 4 | CF1 Mice | 8 mg/kg/day (i.p.) | 16 days | 63% | 33% |

| 5 | CF1 Mice | 8 mg/kg/day (i.p.) | 16 days | 58% | 37% |

| 17 | CF1 Mice | 8 mg/kg/day (i.p.) | 16 days | 42% | 54% |

| 17 | Sprague-Dawley Rats | 8 mg/kg/day (oral) | 14 days | 37% (aorta) | 50% (aorta) |

Data sourced from "Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents".[1]

Mechanism of Action: Potential Signaling Pathways

The hypolipidemic effects of 3-amino-2-methyl-1-phenylpropanone derivatives are suggested to be mediated through the inhibition of key enzymes in lipid metabolism, including HMG-CoA reductase and hepatic lipoprotein lipase.[1] This points towards two primary signaling pathways that may be modulated by these compounds.

Inhibition of HMG-CoA Reductase Signaling Pathway

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors, enhancing the clearance of LDL cholesterol from the circulation.[5][6]

References

- 1. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HMG-CoA reductase inhibition: anti-inflammatory effects beyond lipid lowering? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-2-methylpropan-1-ol (CAS No. 124-68-5), a compound frequently utilized in laboratory and pharmaceutical research. The following sections detail the associated hazards, proper handling procedures, personal protective equipment, emergency measures, and relevant toxicological testing protocols.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that can cause significant skin and eye irritation, with the potential for serious eye damage.[1][2][3][4] Ingestion may be harmful and can lead to gastrointestinal irritation, including nausea, vomiting, and diarrhea.[5] Inhalation may cause respiratory tract irritation.[1][3] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[2][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation[1][2][4]

-

H335: May cause respiratory irritation[1]

-

H412: Harmful to aquatic life with long lasting effects[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [5] |

| Molecular Weight | 89.14 g/mol | [1][5] |

| Appearance | Clear, colorless solid or liquid | [3][6] |

| Odor | Amine-like | [4] |

| Melting Point/Range | 24 - 28 °C / 75 - 82 °F | [2] |

| Boiling Point/Range | 165 °C / 329 °F | [2][4] |

| Flash Point | 67 °C / 152.6 °F | [3] |

| Density | 0.934 g/cm³ at 25 °C | [2] |

| Water Solubility | Miscible | [4] |

| pH | 11.3 | [4] |

Safe Handling and Storage

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[2][4][5]

-

Use only in a well-ventilated area to avoid inhaling dust, fumes, gas, mist, vapors, or spray.[5]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4][5] No smoking.

Storage:

-

Store in a corrosive-resistant container.[5]

-

Keep away from incompatible materials such as metals, strong oxidizing agents, and acids.[4][5]

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific laboratory operations should be conducted to determine the necessary PPE.[7]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be necessary in situations with a high potential for splashing.[8][9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[9] For more prolonged contact, heavy-duty gloves may be required.[9] Flame-retardant and antistatic protective clothing is recommended.[2]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure to this compound.

Caption: First aid procedures for this compound exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][5][10] Remove contact lenses if present and easy to do.[2][5] Continue rinsing and get immediate medical attention.[2][5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][11] Remove all contaminated clothing and shoes.[2][11] Get medical attention if skin irritation occurs.[2][5]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][10][12] If breathing is difficult, give oxygen.[5][10][12] Get medical attention if symptoms occur.[5][10]

-

Ingestion: Do NOT induce vomiting.[3][5][11] Rinse mouth with water.[12] If the person is conscious, give them 2-4 cupfuls of milk or water to drink.[3][11] Get immediate medical attention.[3][5]

Accidental Release Measures

The following workflow outlines the general procedure for responding to a spill of this compound.

Caption: Workflow for responding to a this compound spill.

-

Personal Precautions: Use personal protective equipment as required.[4] Ensure adequate ventilation.[12] Remove all sources of ignition and take precautionary measures against static discharges.[4][5][13]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or the sanitary sewer system.[2][5][12]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material such as sand, earth, or vermiculite.[3][14] Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[11][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam to extinguish a fire.[5] For larger fires, water spray, fog, or alcohol-resistant foam can be used.[14]

-

Specific Hazards: The substance is a combustible material, and containers may explode when heated.[5] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[2][15] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][15]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Acute Toxicity Data:

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2900 mg/kg | [3] |

| LD50 | Mouse | Oral | 2150 mg/kg | [3] |

| LC50 | Fish (Lepomis macrochirus) | - | 190 mg/l | [2] |

Key Health Effects:

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and is classified as causing serious eye damage.[1][2][4]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA as a carcinogen.[3]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): Based on available data, the classification criteria are not met.[4]

-

Aspiration Hazard: Not applicable.[4]

Experimental Protocols for Key Toxicity Studies

The following are summaries of standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the types of experiments used to generate the toxicity data cited in safety data sheets.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 value.[16]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[16]

-

Test Animals: Healthy, young adult rodents are typically used.[16] At least 5 animals of the same sex are used for each dose level.[16]

-

Procedure:

-

Animals are acclimatized to laboratory conditions for at least 5 days.[16]

-

The test substance is dissolved or suspended in a suitable vehicle, such as water or corn oil.[16]

-

The substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for rodents (2 mL/100g for aqueous solutions).[16]

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[16]

-

-

Data Analysis: The LD50 is calculated using a statistical method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[1][3]

-

Principle: The substance is applied in a single dose to the skin of an experimental animal.[1]

-

Test Animals: The albino rabbit is the preferred species.[8][17]

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[1][17]

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[1]

-

Observations may continue for up to 14 days to determine the reversibility of the effects.[1][17]

-

-

Data Analysis: Skin reactions are scored based on a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[5][12]

-

Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.[12][15]

-

Test Animals: The albino rabbit is the preferred species.[4]

-

Procedure:

-

The test is initially performed on a single animal.[5]

-

A dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[5][15]

-

The eyelids are then gently held together for about one second.[5][15]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

-

The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[15]

-

If a corrosive or severe irritant effect is not observed, the test is confirmed using up to two additional animals.[2][4]

-

-

Data Analysis: Ocular lesions are scored according to a standardized scale. The reversibility of the effects is also assessed.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5] Do not release into the environment.[2][4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work. Always adhere to good laboratory practices and institutional safety protocols.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. flashpointsrl.com [flashpointsrl.com]

- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

Methodological & Application

Synthesis of 3-Amino-2-methylpropan-1-ol: Laboratory Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-Amino-2-methylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from readily available precursors: the reductive amination of 3-hydroxy-2-methylpropanal and the reduction of methyl 3-amino-2-methylpropanoate.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic pathways.

Table 1: Synthesis of this compound via Reductive Amination

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Aldol Condensation | Isobutyraldehyde | Formaldehyde, Triethylamine | - | 50-60 | 2-3 | 70-80 |

| 2 | Reductive Amination | 3-Hydroxy-2-methylpropanal | Ammonia, H₂, Raney Nickel | Methanol | 80-100 | 4-6 | 60-70 |

Table 2: Synthesis of this compound via Ester Reduction

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Michael Addition | Methyl methacrylate | Ammonia | Methanol | 100-120 (in sealed vessel) | 24 | 80-90 |

| 2 | Ester Reduction | Methyl 3-amino-2-methylpropanoate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux (66) | 4-6 | 85-95 |

Experimental Protocols

Route 1: Reductive Amination of 3-Hydroxy-2-methylpropanal

This pathway involves the initial synthesis of the aldehyde precursor, 3-hydroxy-2-methylpropanal, followed by its conversion to the target amino alcohol.

Step 1: Synthesis of 3-Hydroxy-2-methylpropanal

Protocol:

-

To a stirred solution of isobutyraldehyde (1.0 mol) and a catalytic amount of triethylamine (0.1 mol), slowly add a 37% aqueous solution of formaldehyde (1.2 mol) at a temperature maintained between 50-60°C.

-

After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-hydroxy-2-methylpropanal.

-

Purify the crude product by vacuum distillation.

Step 2: Reductive Amination to this compound

Protocol:

-

In a high-pressure autoclave, dissolve 3-hydroxy-2-methylpropanal (1.0 mol) in methanol.

-

Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).

-

Seal the autoclave and purge with nitrogen gas.

-

Introduce ammonia gas to a pressure of 10-15 atm.

-

Pressurize the autoclave with hydrogen gas to 50-60 atm.

-

Heat the mixture to 80-100°C and stir for 4-6 hours, maintaining the hydrogen pressure.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Route 2: Reduction of Methyl 3-amino-2-methylpropanoate

This route begins with the synthesis of an amino ester intermediate, which is then reduced to the desired amino alcohol.

Step 1: Synthesis of Methyl 3-amino-2-methylpropanoate

Protocol:

-

In a sealed pressure vessel, combine methyl methacrylate (1.0 mol) with a solution of ammonia in methanol (e.g., 7 N solution, 5-10 molar equivalents).

-

Heat the sealed vessel to 100-120°C for 24 hours with stirring.

-

Cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the excess ammonia and methanol under reduced pressure.

-

The resulting residue is crude methyl 3-amino-2-methylpropanoate, which can be purified by vacuum distillation.

Step 2: Reduction to this compound

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.2 mol) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methyl 3-amino-2-methylpropanoate (1.0 mol) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described synthetic pathways.

Caption: Workflow for the synthesis of this compound via reductive amination.

Caption: Workflow for the synthesis of this compound via ester reduction.

Application Notes: 3-Amino-2-methylpropan-1-ol as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-amino-2-methylpropan-1-ol and its derivatives as key building blocks in the synthesis of pharmacologically active compounds. The unique structural features of this amino alcohol, possessing both a primary amine and a primary alcohol separated by a chiral center, make it a valuable synthon for creating diverse molecular architectures with significant therapeutic potential.

Synthesis of Hypolipidemic Agents

Derivatives of this compound have shown significant promise as hypolipidemic agents, effectively lowering serum cholesterol and triglyceride levels. A notable class of these compounds are 3-amino-2-methyl-1-phenylpropanones, synthesized via a Mannich reaction.

Biological Activity of 3-Amino-2-methyl-1-phenylpropanone Analogs

A study on a series of 3-amino-2-methyl-1-phenylpropanones demonstrated their potent hypolipidemic activity in rodents. The compounds were shown to reduce serum cholesterol and triglyceride levels, with some analogs exhibiting higher activity than standard drugs like lovastatin and clofibrate.

| Compound | Structure | Serum Cholesterol Reduction (%) | Serum Triglyceride Reduction (%) |